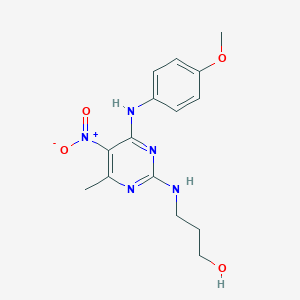

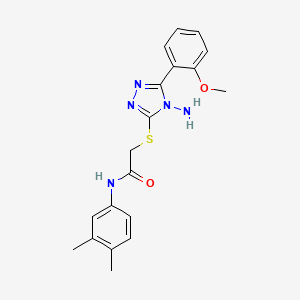

![molecular formula C10H7BrN2O3 B2354485 Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 2091576-31-5](/img/structure/B2354485.png)

Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the CAS Number: 2091576-31-5 . It has a molecular weight of 283.08 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo [1,2- a ]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C10H7BrN2O3/c1-16-10 (15)8-2-6 (11)4-13-7 (5-14)3-12-9 (8)13/h2-5H,1H3 .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its density is predicted to be 1.34±0.1 g/cm3 .Scientific Research Applications

Synthesis and Chemical Properties

- Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is used as a key intermediate in various organic synthesis processes. Its derivatives have been synthesized and evaluated in different chemical reactions, highlighting its versatility in organic chemistry. The compound's bromo and formyl groups make it a suitable candidate for further functionalization and incorporation into more complex molecules. For instance, it has been involved in the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, showcasing its reactivity and potential in generating biologically active compounds (Shaabani, Soleimani, & Maleki, 2006).

Applications in Medicinal Chemistry

- The structural motif of imidazo[1,2-a]pyridine is prevalent in a variety of pharmacologically active compounds. This compound can be considered a valuable precursor in the synthesis of these bioactive molecules. Research has shown that derivatives of this compound exhibit potential anti-inflammatory, analgesic, and anti-tumor activities, making it an essential building block in drug discovery and development (Abignente et al., 1982). Further investigation into its derivatives revealed promising anti-hepatitis B virus activity, indicating its potential in antiviral therapy (Chen et al., 2011).

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for treating diseases like tuberculosis .

Mechanism of Action

Target of Action

It’s known that the imidazo[1,2-a]pyridine core of the compound can interact with various biological molecules .

Mode of Action

The bromine atom in the compound gives it the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring structure enables it to interact with biological molecules . The presence of the carboxylate ester group improves its solubility in aqueous solutions .

Biochemical Pathways

It’s known that the compound can participate in halogen exchange reactions and potentially hydrolysis reactions due to the presence of the bromine atom and the ester group .

Pharmacokinetics

The presence of the carboxylate ester group is known to improve its solubility in aqueous solutions, which could potentially impact its bioavailability .

Result of Action

It’s known that the compound can interact with various biological molecules due to the presence of the imidazo[1,2-a]pyridine ring structure .

Action Environment

It’s known that the compound’s solubility in aqueous solutions could be influenced by factors such as ph and temperature .

Biochemical Analysis

Biochemical Properties

The bromine atom in Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate allows it to participate in various organic reactions . The imidazo[1,2-a]pyridine ring enables it to interact with biomolecules . The presence of the carboxylate ester group gives this reagent good solubility in aqueous solutions .

Molecular Mechanism

Its ability to interact with biomolecules suggests that it may have binding interactions with these molecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Properties

IUPAC Name |

methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHFSUPNLXKCNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN2C1=NC=C2C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

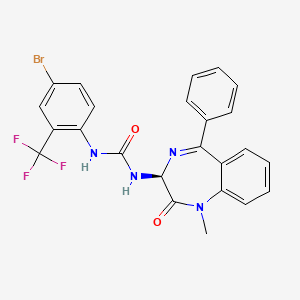

![N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2354403.png)

![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)

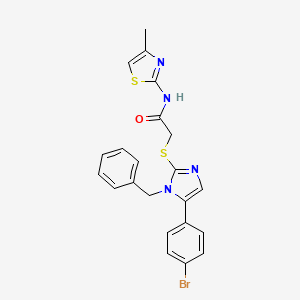

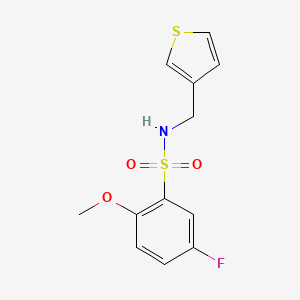

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354407.png)

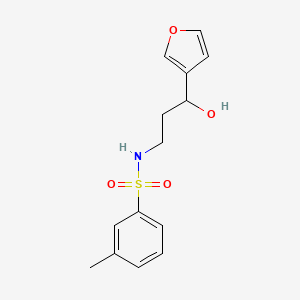

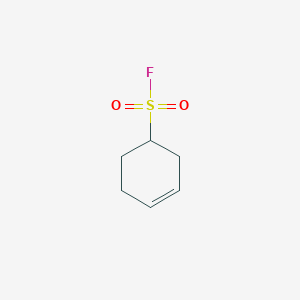

![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)

![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)

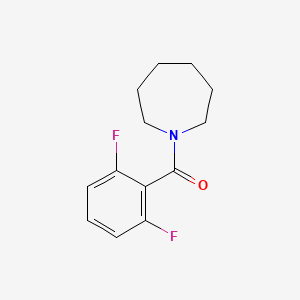

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)